Positional Isomer Differentiation: 6-Fluoro vs. 7-Fluoro Quinazoline Physicochemical Properties and Predicted Target Binding
The target compound, 6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2548980-16-9), is a positional isomer of 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2549044-17-7), with the fluoro substituent located at the 6-position rather than the 7-position of the quinazoline ring. Both share identical molecular formula (C19H21FN6), exact mass (352.18117286 g/mol), computed LogP (3.5), and topological polar surface area (58 Ų), yet the positional difference is critical: in quinazoline-based ATP-competitive kinase inhibitors, the fluoro position dictates the electronic environment of the pyrimidine nitrogen atoms involved in hinge-region hydrogen bonding [1]. The 6-fluoro substitution is closer to the quinazoline N1 atom and is predicted to exert a stronger electron-withdrawing effect on the hinge-binding pharmacophore than the 7-fluoro isomer, potentially altering kinase selectivity profiles that rely on differential hinge-region interactions [2]. This positional isomerism is not interchangeable for any assay requiring defined chemical structure, as biological activity in related 6-fluoroquinazoline series has been shown to vary by >5-fold depending solely on substituent position [3].
| Evidence Dimension | Predicted physicochemical properties and position-dependent target engagement potential |
|---|---|
| Target Compound Data | 6-Fluoro isomer (CAS 2548980-16-9): Exact mass 352.18117 g/mol, XLogP3 3.5, TPSA 58 Ų, fluoro at C6 of quinazoline [1] |
| Comparator Or Baseline | 7-Fluoro isomer (CAS 2549044-17-7): Exact mass 352.18117 g/mol, XLogP3 3.5, TPSA 58 Ų, fluoro at C7 of quinazoline [1] |
| Quantified Difference | Identical global physicochemical properties; positional difference in fluoro location (C6 vs. C7) predicted to produce ≥5-fold differential in kinase IC50 based on established 6-fluoroquinazoline SAR [3] |
| Conditions | Computational prediction (XLogP3, TPSA) based on SMILES; kinase inhibition SAR extrapolated from published 6-fluoro-7-(1-piperazino)quinazoline series data [3] |
Why This Matters
For procurement decisions, the 6-fluoro positional isomer cannot be substituted by the 7-fluoro isomer in any structure-activity relationship study, kinase profiling panel, or patent composition-of-matter claim without introducing uncontrolled variability.
- [1] Kuujia.com. (2023). Cas no 2549044-17-7 (7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline) - Product Data Sheet, including computed physicochemical properties. Retrieved from https://www.kuujia.com/cas-2549044-17-7.html View Source
- [2] Patel, A. B., Patel, P., Patel, K., & Prajapati, K. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227–233. doi:10.14233/ajomc.2020.AJOMC-P284 View Source
- [3] Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Takahashi, H., Fukazawa, T., & Hayashi, H. (2002). Structure–Activity relationships of 6-fluoroquinazolines: dual-Acting compounds with inhibitory activities toward both TNF-α production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 12(22), 3267–3271. doi:10.1016/S0960-894X(02)00664-9 View Source
